(S)-N-Desisopropylpropranolol
Description
Contextualization within Propranolol (B1214883) Biotransformation
Propranolol undergoes extensive metabolism in the body, primarily in the liver. droracle.aifu-berlin.de Only a small fraction of the administered dose is excreted unchanged. fu-berlin.de The metabolic processes are complex, involving several pathways that lead to the formation of numerous metabolites. fu-berlin.dedrugbank.com
One of the principal metabolic routes for propranolol is side-chain oxidation, which results in the formation of N-desisopropylpropranolol (NDP). fu-berlin.depharmgkb.org This reaction involves the removal of the isopropyl group from the nitrogen atom of the propranolol molecule. droracle.ai The formation of NDP is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6. droracle.aipharmgkb.org While NDP is considered a primary metabolite in vitro, it is often a minor metabolite found in vivo because it is rapidly further oxidized to other compounds, such as naphthoxylactic acid. fu-berlin.de
The biotransformation of propranolol is a critical area of study, as the metabolites themselves can possess biological activity. For instance, in vitro studies have demonstrated that N-desisopropylpropranolol is one of the metabolites formed, alongside others like 4-hydroxypropranolol (B128105). nih.gov The rate of formation of these metabolites can vary between individuals, contributing to differences in drug response. droracle.ai
Table 1: Key Enzymes in Propranolol Metabolism
| Metabolite | Primary Enzyme(s) | Metabolic Pathway |
|---|---|---|
| (S)-N-Desisopropylpropranolol | CYP1A2 (major), CYP2D6 (minor) | Side-chain oxidation (N-desisopropylation) |
| 4-Hydroxypropranolol | CYP2D6 | Ring oxidation (aromatic hydroxylation) |
| Propranolol Glucuronide | UGT1A9, UGT2B4, UGT2B7 | Glucuronidation |
Propranolol is administered as a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): (S)-propranolol and (R)-propranolol. pharmgkb.org These enantiomers exhibit stereoselectivity in their pharmacological activity and metabolism. The (S)-enantiomer is responsible for the majority of the beta-blocking activity, being approximately 100 times more potent than the (R)-enantiomer. fu-berlin.descielo.br
The metabolism of propranolol enantiomers is also stereoselective. Studies have shown that the formation of metabolites can differ depending on the starting enantiomer. For instance, research on rat liver acetyltransferase revealed enantioselective N-acetylation of N-desisopropylpropranolol, with the formation of the acetylated metabolite from R(+)-NDP occurring more readily than from S(-)-NDP. nih.gov This highlights the importance of considering the stereochemistry of both the parent drug and its metabolites.
Further research has indicated that the oxidation of propranolol enantiomers can vary between species. In human liver microsomes, the oxidation rates of propranolol to 4-hydroxypropranolol, 5-hydroxypropranolol, and N-desisopropylpropranolol showed an enantioselectivity of R(+)>S(-). researchgate.net This underscores the complexity of predicting metabolic profiles across different biological systems.
Scope and Objectives of Academic Research on this compound
Another significant research goal is to understand the precise mechanisms of its formation and further metabolism. This includes identifying all the enzymes involved and the factors that can influence their activity, such as genetic polymorphisms or co-administered drugs. For example, studies have investigated how certain substances can induce the metabolism of propranolol to N-desisopropylpropranolol. researchgate.net
Furthermore, the stereoselective aspects of its formation and effects remain a critical area of study. Research aims to clarify how the chirality of propranolol influences the production of this compound versus its (R)-enantiomer and how these individual enantiomers interact with biological targets. nih.govresearchgate.net The development of analytical methods to accurately quantify propranolol and its metabolites, including this compound, in biological samples is also a crucial aspect of this research. researchgate.net
Table 2: Research Focus on this compound
| Research Area | Key Objectives |
|---|---|
| Pharmacological Activity | Determine the specific biological effects and potency of this compound. |
| Metabolic Pathways | Identify all enzymes and factors influencing its formation and subsequent breakdown. |
| Stereoselectivity | Understand the role of chirality in its formation and pharmacological action. |
| Analytical Methodology | Develop and refine methods for accurate quantification in biological matrices. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-amino-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252746 | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-38-0 | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88547-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norpropranolol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088547380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORPROPRANOLOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68411DV07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation Pathways of S N Desisopropylpropranolol
Formation of N-Desisopropylpropranolol from Propranolol (B1214883)
The initial step in the formation of (S)-N-Desisopropylpropranolol is the enzymatic removal of the isopropyl group from the secondary amine of the (S)-propranolol side chain. This reaction is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.
The N-desisopropylation of propranolol is a key metabolic pathway catalyzed by specific cytochrome P450 isoforms. Research has identified the primary enzymes responsible and explored the contributions of others.
In humans, cytochrome P450 1A2 (CYP1A2) is recognized as the principal enzyme responsible for the N-desisopropylation of propranolol. nih.govdroracle.ainih.govelsevierpure.com Studies using human liver microsomes have consistently demonstrated that CYP1A2 is the main catalyst for this side-chain oxidation reaction. nih.govnih.gov Selective inhibitors of CYP1A2, such as α-naphthoflavone, have been shown to significantly inhibit the formation of N-desisopropylpropranolol from both R- and S-propranolol in human liver microsomes, confirming the enzyme's central role. nih.gov This pathway is distinct from the ring-hydroxylation pathways of propranolol, which are primarily mediated by other CYP enzymes. droracle.ainih.gov The significance of CYP1A2 in this metabolic step has been a consistent finding across multiple in vitro studies. wjgnet.com
While CYP1A2 is the primary enzyme for N-desisopropylation, the role of other isoforms, particularly CYP2D6, has been investigated, yielding some varied results. Some studies utilizing recombinant, yeast-expressed CYP2D6 have shown that this enzyme can catalyze the N-desisopropylation of propranolol, although the catalytic efficiency (Vmax) was considerably lower compared to its primary function of ring-hydroxylation. nih.gov One study with recombinant human CYP isoforms found that CYP2D6 exhibited comparable catalytic activity to CYP1A2 for the N-desisopropylation of both propranolol enantiomers. nih.gov Another report also suggests that CYP2D6 contributes to this pathway. mdpi.com
However, other research contradicts a significant role for CYP2D6 in N-desisopropylation in human liver microsomes. wjgnet.comnih.gov Studies using cumene (B47948) hydroperoxide, which is proposed to selectively support CYP2D6 activity, observed negligible N-desisopropylation, suggesting CYP2D6 does not contribute to this specific reaction under these conditions. nih.govnih.gov Therefore, while CYP2D6 may possess the capability to perform N-desisopropylation, its contribution in vivo appears to be minor compared to the dominant role of CYP1A2. nih.govelsevierpure.com
| Enzyme | Role in N-Desisopropylation | Supporting Findings |
|---|---|---|
| CYP1A2 | Predominant enzyme in humans | Identified as the main N-desisopropylase in human liver microsomes; its inhibition significantly reduces metabolite formation. nih.govdroracle.ainih.govwjgnet.com |
| CYP2D6 | Contributory or minor role | Recombinant CYP2D6 shows catalytic activity. nih.govnih.gov However, other studies suggest it does not contribute significantly in human liver microsomes. wjgnet.comnih.gov |
Propranolol is administered as a racemic mixture of two enantiomers, (S)- and (R)-propranolol. The metabolic processes, including N-desisopropylation, exhibit stereoselectivity. In human liver microsomes, studies have shown that the N-desisopropylation pathway preferentially metabolizes the R(+)-enantiomer over the S(-)-enantiomer. nih.govresearchgate.netoup.com This preference for R(+)-propranolol has been observed in NADPH-supported reactions in microsomes from extensive metabolizer phenotypes. nih.gov
The formation of N-desisopropylpropranolol has been studied in various systems, from in vitro cell cultures to in vivo human studies. In vitro systems like isolated rat hepatocytes and the human hepatoma cell line Hep G2 have been shown to qualitatively replicate the metabolic pathways observed in vivo, with N-desisopropylation being a prominent route. oup.comtandfonline.comtandfonline.com These models are considered useful for predicting in vivo metabolic events. tandfonline.com
However, quantitative differences exist. Propranolol undergoes extensive first-pass metabolism in the liver in vivo, a phenomenon where a significant portion of the drug is metabolized before it reaches systemic circulation. droracle.ai This complex process is influenced by factors like hepatic blood flow, which are not fully replicated in standard in vitro setups. droracle.ai Consequently, while in vitro dissolution and metabolism data can identify pathways, they may fail to accurately predict the precise extent of in vivo drug absorption and clearance due to the impact of first-pass effects. fda.gov.tw Studies using Hep G2 cells noted that while qualitatively similar to in vivo metabolism, N-desisopropylation was the clear predominant pathway in this cell line. oup.com
Enzymatic N-Desisopropylation by Cytochrome P450 Isoforms
Subsequent Metabolic Transformations of this compound
Once formed, N-desisopropylpropranolol (NDP) is not an end-stage metabolite and undergoes further biotransformation. These secondary metabolic steps also exhibit enantioselectivity, with different pathways identified for the (S)- and (R)-enantiomers.
In rat liver studies, this compound is further metabolized via several routes:
Formation of Propranolol Glycol (PGL): NDP can be deaminated by monoamine oxidase (MAO) to form an aldehyde intermediate. nih.gov This intermediate is subsequently reduced by aldehyde reductase to produce propranolol glycol. nih.gov This pathway shows enantioselectivity, as the amount of PGL formed from (S)-NDP was found to be greater than that formed from the (R)-enantiomer in isolated rat hepatocytes. nih.gov The secondary metabolism of NDP by MAO has also been noted in human systems. nih.govoup.com
Formation of Naphthoxylactic Acid (NLA): Alternatively, the aldehyde intermediate formed by MAO can be oxidized by mitochondrial aldehyde dehydrogenase (ALDH) to yield naphthoxylactic acid. nih.govpharmgkb.org This process is also enantioselective. nih.gov While MAO does not appear to deaminate the NDP enantiomers selectively, the subsequent metabolism of the aldehyde intermediate to NLA by ALDH is enantioselective. nih.gov
N-Acetylation: In rat liver, NDP can undergo N-acetylation by acetyltransferase to form 1-amino-3-(1-naphthyloxy)-2-propanol (AcNDP). nih.gov This reaction is also enantioselective, but it favors the R(+)-enantiomer, with the formation of AcNDP from R(+)-NDP occurring more readily than from S(-)-NDP. nih.gov
| Metabolite | Enzymes Involved | Enantioselectivity |
|---|---|---|
| Propranolol Glycol (PGL) | Monoamine Oxidase (MAO), Aldehyde Reductase | Favors formation from (S)-NDP. nih.gov |
| Naphthoxylactic Acid (NLA) | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | The overall pathway is enantioselective, occurring at the ALDH step. nih.gov |
| N-acetyl-N-desisopropylpropranolol (AcNDP) | Acetyltransferase (AT) | Favors formation from R(+)-NDP. nih.gov |
Oxidative Deamination to Naphthoxylactic Acid
A primary metabolic route for this compound is its conversion to naphthoxylactic acid through a two-step oxidative deamination process. nih.govmdpi.com This pathway involves the sequential action of two key mitochondrial enzymes.
Role of Monoamine Oxidase (MAO)
The initial step in the oxidative deamination of N-Desisopropylpropranolol is catalyzed by monoamine oxidase (MAO). nih.govnih.govpharmgkb.org This enzyme facilitates the deamination of N-Desisopropylpropranolol to form an aldehyde intermediate. nih.govnih.gov Studies have shown that MAO is involved in the metabolism of N-desisopropylpropranolol, and inhibitors of MAO can significantly slow down its disappearance. nih.gov Interestingly, research indicates that MAO does not exhibit enantioselectivity in the deamination of the (S)- and (R)-enantiomers of N-Desisopropylpropranolol, as similar amounts of both enantiomers remain after incubation with the enzyme. nih.gov
Involvement of Mitochondrial Aldehyde Dehydrogenase (ALDH)
Following the MAO-catalyzed deamination, the resulting aldehyde intermediate is further oxidized to naphthoxylactic acid. nih.gov This subsequent oxidation is catalyzed by mitochondrial aldehyde dehydrogenase (ALDH), requiring NAD+ as a cofactor. nih.govmdpi.com The involvement of ALDH is confirmed by studies where potent inhibitors of this enzyme, such as cyanamide, markedly decrease the formation of naphthoxylactic acid from racemic N-Desisopropylpropranolol. nih.gov The primary site of this metabolic activity is within the liver mitochondria. nih.gov
Enantioselective Aspects of Naphthoxylactic Acid Formation
A notable feature of the conversion of N-Desisopropylpropranolol to naphthoxylactic acid is its enantioselectivity. nih.gov While MAO does not discriminate between the enantiomers of N-Desisopropylpropranolol, the subsequent step catalyzed by mitochondrial ALDH is enantioselective. nih.gov Studies in isolated rat hepatocytes have demonstrated that the (S)- and (R)-enantiomers of N-Desisopropylpropranolol are enantioselectively metabolized to naphthoxylactic acid. nih.gov This suggests that the mitochondrial ALDH preferentially metabolizes one of the aldehyde intermediates over the other, leading to the stereoselective formation of naphthoxylactic acid. nih.gov
N-Acetylation of this compound
In addition to oxidative deamination, this compound can undergo N-acetylation, a phase II conjugation reaction. nih.govnih.gov This pathway leads to the formation of an N-acetyl conjugate, 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP). nih.gov
Characterization of Acetyltransferase-Mediated Conjugation
The N-acetylation of N-Desisopropylpropranolol is catalyzed by N-acetyltransferase (NAT), an enzyme primarily located in the cytosol of liver cells. nih.govnih.gov This enzymatic reaction involves the transfer of an acetyl group from the cofactor acetyl-CoA to the primary amine group of N-Desisopropylpropranolol. nih.gov The formation of the acetylated metabolite has been confirmed in human urine after propranolol administration. nih.gov Interestingly, the acetylation of N-Desisopropylpropranolol, an aliphatic primary amine, is inhibited by p-aminobenzoic acid but not by sulfamethazine, providing insight into the specific type of N-acetyltransferase involved. nih.gov
Enantiospecificity in Acetyl Conjugate Formation and Kinetics
The N-acetylation of N-Desisopropylpropranolol exhibits significant enantiospecificity. nih.govresearchgate.net Research has shown that the formation of the N-acetyl conjugate from the R(+)-enantiomer of N-Desisopropylpropranolol occurs more readily than from the S(-)-enantiomer. nih.gov This is reflected in the kinetic parameters determined in rat liver cytosol.
| Enantiomer | Km (µM) | Vmax (nmol/min/mg protein) |
| This compound | 62.4 | 0.205 |
| (R)-N-Desisopropylpropranolol | 67.5 | 0.462 |
As shown in the table, the Vmax for the formation of the acetyl conjugate from the R(+)-enantiomer is more than double that of the S(-)-enantiomer, indicating a clear preference for the R-form. nih.gov Furthermore, competitive inhibition studies with p-aminobenzoic acid also revealed enantioselectivity, with a twofold higher inhibitory effect observed for the S(-)-enantiomer compared to the R(+)-enantiomer, as indicated by their respective Ki values of 250 µM and 440 µM. nih.gov
Interspecies Variations in this compound Metabolism
Significant differences in the metabolism of propranolol and its metabolites, including this compound, exist among various mammalian species. These variations are crucial to consider in preclinical drug development and for extrapolating animal data to humans.
Comparative Hepatic Microsomal Studies Across Mammalian Species
Hepatic microsomal studies have been instrumental in elucidating the interspecies differences in propranolol metabolism. These in vitro models, containing a host of cytochrome P450 enzymes, allow for the investigation of specific metabolic pathways. fu-berlin.de
Studies comparing human, rat, dog, and monkey liver microsomes have revealed significant differences in the metabolic rates and stereoselectivity of propranolol oxidation. researchgate.netnih.govkmmu.edu.cn For instance, human liver microsomes preferentially oxidize the (R)-(+)-enantiomer of propranolol to form N-desisopropylpropranolol. researchgate.netnih.gov In contrast, monkey liver microsomes exhibit a reversed enantioselectivity, favoring the (S)-(-)-enantiomer for N-desisopropylation. researchgate.net
In rat liver microsomes, the metabolism of (S)-propranolol is faster than (R)-propranolol. kmmu.edu.cn Dog liver microsomes, however, show a preference for forming 4-hydroxypropranolol (B128105) from (S)-propranolol, while the formation of N-desisopropylpropranolol is more rapid from the (R)-enantiomer in human livers. nih.gov
The enzymes involved also differ. In humans, CYP1A2 is the primary enzyme for N-desisopropylation. pharmgkb.org While in cynomolgus monkeys, CYP1A, 2C, and 3A enzymes may be involved, and in marmosets, CYP2C and 3A enzymes are implicated. researchgate.net
Table 1: Comparative Metabolism of Propranolol Enantiomers to N-Desisopropylpropranolol (NDP) in Liver Microsomes of Different Species
| Species | Preferred Enantiomer for NDP Formation | Primary Enzymes Implicated | Reference |
| Human | (R)-(+)-Propranolol | CYP1A2, CYP2D6 | pharmgkb.orgresearchgate.net |
| Monkey (Japanese) | (S)-(-)-Propranolol | CYP2D subfamily | researchgate.net |
| Rat | (S)-(-)-Propranolol | Not specified | kmmu.edu.cn |
| Dog | Not specified | Not specified | nih.gov |
Impact on Preclinical Pharmacological Modeling and Translation
The observed interspecies variations in this compound metabolism have significant implications for preclinical pharmacological modeling. Animal models are essential for predicting drug behavior in humans, but the differences in metabolic pathways can make direct extrapolation challenging. fu-berlin.de
For example, the reversed enantioselectivity in N-desisopropylation between humans and monkeys highlights a potential pitfall in using monkeys as a direct model for human propranolol metabolism. researchgate.net The different cytochrome P450 enzymes involved in various species further complicate the translation of preclinical data. researchgate.net
These metabolic differences underscore the importance of using a multi-species approach in preclinical studies and developing sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that account for these variations. Understanding the specific enzymes responsible for the metabolism of this compound in different species is crucial for building accurate models that can better predict human outcomes. The failure to account for these differences can lead to inaccurate predictions of a drug's efficacy and safety in humans. fu-berlin.de
Table 2: Summary of Key Metabolic Differences and Their Preclinical Impact
| Metabolic Aspect | Variation Across Species | Impact on Preclinical Modeling | Reference |
| Enantioselectivity | Humans prefer (R)-propranolol for NDP formation, while monkeys prefer (S)-propranolol. | Direct extrapolation of enantiomer-specific effects from monkey to human may be misleading. | researchgate.net |
| Metabolic Rate | Propranolol metabolism is faster in rat and dog liver microsomes compared to human and monkey. | Animal models may show faster clearance of the parent drug, affecting exposure levels and dose selection for human studies. | kmmu.edu.cn |
| Enzyme Involvement | Different CYP450 isoforms are primarily responsible for NDP formation in different species. | Inhibitor or inducer effects observed in one species may not be relevant to another, impacting drug-drug interaction predictions. | pharmgkb.orgresearchgate.net |
Pharmacological and Biological Activities of S N Desisopropylpropranolol
Beta-Adrenergic Receptor Antagonism and Efficacy Profiling
Comparison of Antagonistic Potency with Propranolol (B1214883) Enantiomers
Propranolol is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-(-)-enantiomer is responsible for the majority of the beta-blocking activity, being approximately 100 times more potent than the (R)-(+)-enantiomer. drugbank.comnih.gov
(S)-N-Desisopropylpropranolol is recognized as an active metabolite of propranolol. caymanchem.com While it demonstrates beta-blocking activity, its potency is generally considered to be lower than that of the parent compound, propranolol. ontosight.ai
Detailed quantitative comparisons of the antagonistic potency of this compound with both (S)- and (R)-propranolol are essential for a complete understanding of its pharmacological role.
Stereoselective Effects on β1- and β2-Adrenoceptors
The (S)-enantiomer of propranolol is the primary contributor to its potent β1-adrenoceptor antagonism. nih.gov The development of more cardioselective (β1-selective) beta-blockers has been a key focus in cardiovascular medicine to minimize side effects associated with β2-adrenoceptor blockade, such as bronchospasm. nih.gov
Further research is needed to fully characterize the stereoselective effects of this compound on β1- and β2-adrenoceptors and to determine its selectivity profile in comparison to propranolol.
Structure-Activity Relationships Governing Receptor Interactions
The chemical structure of a beta-blocker is fundamental to its interaction with adrenergic receptors. ontosight.ai The N-desisopropylation of propranolol to form N-Desisopropylpropranolol involves the removal of the isopropyl group from the amine side chain. drugbank.com This structural modification inevitably alters the molecule's binding affinity and efficacy at beta-adrenergic receptors.
The structure-activity relationships of propranolol and its derivatives have been a subject of study to understand their therapeutic potential better. ontosight.ai The naphthalene (B1677914) ring and the side chain are both crucial for receptor binding. cymitquimica.com The removal of the bulky isopropyl group in this compound likely affects the hydrophobic and steric interactions within the receptor's binding pocket, leading to a change in antagonistic potency.
Investigations into Other Potential Biological Modulations
While the primary focus of research on this compound has been its beta-adrenergic antagonism, investigations into other potential biological activities are ongoing. The metabolism of propranolol is complex, involving several pathways and enzymes, including cytochrome P450 isozymes like CYP1A2 and CYP2D6. pharmgkb.orgfu-berlin.de The formation of N-desisopropylpropranolol is mainly catalyzed by CYP1A2. pharmgkb.orgportico.org
The metabolites of propranolol may possess their own unique pharmacological profiles beyond beta-blockade. For instance, some metabolites have been noted to have membrane-stabilizing or antioxidant properties. However, specific research into such activities for this compound is not extensively documented in the provided search results.
Receptor Binding Kinetics and Ligand-Receptor Dynamics
The interaction between a ligand like this compound and its receptor is a dynamic process characterized by binding affinity and kinetics.
In Vitro Receptor Binding Affinity Studies
In vitro receptor binding affinity studies are crucial for quantifying the potency of a compound at its target receptor. These studies typically determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the ligand's affinity for the receptor.
Studies have shown that propranolol itself has a high affinity for beta-adrenergic receptors. wikipedia.org While it is established that this compound has beta-blocking activity, detailed in vitro binding affinity data for the (S)-enantiomer specifically at β1- and β2-adrenoceptors are necessary for a precise comparison with the parent propranolol enantiomers.
A study analyzing structure-binding-activity of various beta-adrenergic amines reported on the binding to the beta receptor. caymanchem.com Further specific binding affinity studies for this compound would provide more definitive data on its receptor interaction.
Molecular Docking and Computational Analysis of Binding Stereoselectivity
Computational methods, including molecular docking and molecular dynamics simulations, have become instrumental in elucidating the stereoselective interactions of drug molecules with their biological targets at an atomic level. While direct and extensive computational studies focusing specifically on the binding stereoselectivity of this compound are not widely available in the reviewed literature, the broader context of propranolol and its metabolites provides a framework for understanding the principles that likely govern these interactions.
The metabolism of propranolol itself exhibits significant stereoselectivity. The formation of N-desisopropylpropranolol (DIP) from propranolol is a key metabolic pathway. fu-berlin.demdpi.com This process, primarily catalyzed by cytochrome P450 enzymes such as CYP1A2, shows a preference for one enantiomer over the other. mdpi.comtandfonline.com Specifically, side-chain oxidation, which leads to the formation of N-desisopropylpropranolol, preferentially occurs with the (S)-enantiomer of propranolol. mdpi.com This inherent stereoselectivity in its formation suggests that the subsequent interactions of this compound with other enzymes or receptors could also be stereospecific.
Molecular docking studies on the parent compound, propranolol, have provided valuable insights into the stereoselective binding to its primary targets, the β-adrenergic receptors. researchgate.netbiorxiv.org These studies have consistently shown that the (S)-(-)-enantiomer of propranolol exhibits a stronger binding affinity for the β2-adrenergic G-protein coupled receptor (β2-AD-GPCR) compared to the (R)-(+)-enantiomer. researchgate.net For instance, Gold docking software has been used to calculate the interactions between propranolol enantiomers and the amino acid residues of the β2-adrenergic receptor, confirming the greater stability of the complex formed with the (S)-enantiomer. researchgate.net Such studies often analyze parameters like binding energies and fitness scores to quantify the preference for one stereoisomer. researchgate.net
While these computational analyses have been pivotal in understanding the pharmacodynamics of propranolol, similar detailed investigations for N-Desisopropylpropranolol are less common. However, computational approaches have been employed to study the further metabolism of N-Desisopropylpropranolol. For example, it is known that N-Desisopropylpropranolol is further oxidized to naphthoxylactic acid by monoamine oxidases (MAOs). fu-berlin.de Computational docking studies have been performed on related compounds to investigate their interactions with MAO-A and MAO-B, revealing preferential binding and inhibition for specific enantiomers. nih.gov These studies highlight the utility of computational analysis in predicting and explaining stereoselective metabolic pathways. nih.gov
The table below summarizes the key enzymes involved in the stereoselective metabolism related to this compound and the computational methods used to study these interactions for the parent compound and related molecules.
| Compound/Metabolite | Enzyme(s) | Key Finding from Research | Computational Method Mentioned |
| (S)-Propranolol | CYP1A2, CYP2D6 | Preferential substrate for side-chain oxidation to N-Desisopropylpropranolol. mdpi.com | In silico studies investigating enzyme-drug interactions. fu-berlin.de |
| Propranolol Enantiomers | β2-Adrenergic Receptor | (S)-enantiomer shows stronger binding affinity. researchgate.net | Molecular Docking (Gold software). researchgate.net |
| N-Desisopropylpropranolol | Monoamine Oxidases (MAO) | Further metabolized to naphthoxylactic acid. fu-berlin.de | Computational docking studies on related compounds with MAOs. nih.gov |
Although direct molecular docking and computational analysis of the binding stereoselectivity of this compound are not extensively documented, the existing research on its parent compound, propranolol, and related metabolic pathways strongly suggests that stereochemistry plays a crucial role in its biological activity. Future computational studies are warranted to specifically delineate the three-dimensional binding modes and interaction energies of this compound with its potential targets, which would provide a more complete understanding of its pharmacological profile.
Analytical Methodologies for Characterization and Quantification of S N Desisopropylpropranolol
Advanced Chromatographic Techniques for Enantiomeric Separation
The separation of enantiomers is paramount in understanding the stereoselective metabolism and disposition of chiral drugs like propranolol (B1214883). (S)-N-Desisopropylpropranolol, being a chiral metabolite, necessitates the use of specialized chromatographic techniques to resolve it from its corresponding (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Development and Application
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantiomeric separation of propranolol and its metabolites. nih.govneliti.comceon.rsresearchgate.netdoaj.org The direct method, utilizing chiral stationary phases (CSPs), is a widely adopted approach. neliti.com CSPs are designed to have differential interactions with enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IB), have proven effective in resolving propranolol enantiomers and can be applied to the separation of its metabolites. nih.govresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve adequate resolution. For instance, a mobile phase consisting of n-hexane, ethanol, and an amine modifier like triethylamine (B128534) or diethylamine (B46881) is often used. nih.govceon.rsresearchgate.net The elution order of the enantiomers is dependent on the specific CSP and mobile phase used, with studies showing that the R(+) isomer of propranolol often exhibits higher retention. ceon.rsresearchgate.net
Another class of CSPs used for the chiral separation of beta-blockers includes α-glycoprotein (AGP) and β-cyclodextrin-based columns. neliti.com These have demonstrated successful resolution of propranolol enantiomers and are applicable to its metabolites. neliti.com Furthermore, column-switching HPLC techniques, employing an ovomucoid-bonded stationary phase, have been developed for the direct analysis of propranolol enantiomers in biological samples, a method that can be adapted for this compound. nih.gov
Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power, particularly for complex biological samples. A heart-cutting 2D-LC method has been developed to separate and quantify (S)-propranolol, (R)-propranolol, and their hydroxylated metabolites. nih.gov This technique utilizes a reversed-phase column in the first dimension and a chiral column in the second dimension, demonstrating the potential for resolving complex mixtures of chiral metabolites. nih.gov
Table 1: Examples of Chiral HPLC Conditions for Propranolol Enantiomers
| Chiral Stationary Phase | Mobile Phase | Detection | Application |
| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IB) | n-hexane-ethanol-triethylamine (95:5:0.4%, v/v/v) | Fluorescence (Ex: 290 nm, Em: 375 nm) | Rat Serum nih.gov |
| α-Glycoprotein (AGP) | Not specified | Not specified | Racemic Propranolol neliti.com |
| β-Cyclodextrin (BCD) | Not specified | Not specified | Racemic Propranolol neliti.com |
| Ovomucoid (Ultron ES-OVM) | 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | Fluorometric (Ex: 297 nm, Em: 340 nm) | Rat or mouse blood and tissue nih.gov |
| Teicoplanin-based | Not specified | Mass Spectrometry | Human Urine nih.gov |
Other Chiral Chromatographic Approaches
Beyond HPLC, other chromatographic techniques have been explored for the chiral separation of propranolol and its analogs. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can be used, often requiring pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. researchgate.netmdpi.com
Capillary electrophoresis (CE) represents another powerful technique for chiral separations due to its high efficiency and low sample consumption. mdpi.com Chiral selectors are typically added to the background electrolyte to facilitate the separation of enantiomers.
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites.
LC-MS and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
LC-MS/MS is a powerful technique for identifying and structurally characterizing metabolites in complex biological matrices. nih.govnih.govresearchgate.netdiva-portal.org In the context of propranolol, LC-MS/MS has been used to profile its various metabolites, including N-desisopropylpropranolol. nih.govrsc.orgrsc.orgnih.gov The process involves chromatographic separation followed by mass spectrometric detection. The mass spectrometer provides information on the molecular weight of the parent drug and its metabolites.
Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions, generating characteristic product ion spectra that serve as fingerprints for specific compounds. nih.govresearchgate.net By analyzing these fragmentation patterns, the structure of the metabolites can be elucidated. For instance, the N-desisopropylation of propranolol results in a specific mass shift that can be readily detected. epa.govnih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) MS, offers even greater mass accuracy, further aiding in the confident identification of metabolites. nih.gov
Quantitative Analysis in Biological Matrices (e.g., Liver Microsomes, Plasma)
The quantification of this compound in biological matrices like plasma and liver microsomes is crucial for pharmacokinetic and metabolic studies. nih.govdiva-portal.orgkmmu.edu.cn LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govrsc.orgrsc.orgnih.govresearchgate.netrsc.org
Quantitative methods typically employ multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govrsc.orgresearchgate.net In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing excellent specificity and reducing background noise. nih.govrsc.orgresearchgate.net
A sensitive and reliable LC-MS/MS method has been developed for the simultaneous quantification of propranolol and its metabolites, including N-desisopropylpropranolol, in infant plasma. nih.govrsc.orgrsc.orgnih.govresearchgate.netrsc.org This method involves a simple protein precipitation step for sample preparation, followed by LC-MS/MS analysis. nih.govrsc.orgnih.gov The lower limit of quantification (LLOQ) for N-desisopropylpropranolol in this assay was reported to be 0.2 ng/mL. nih.govrsc.orgnih.govresearchgate.netrsc.org
Studies using human liver microsomes have also utilized LC-MS/MS to investigate the metabolism of propranolol, including the formation of N-desisopropylpropranolol. epa.govnih.govkmmu.edu.cn These in vitro systems are valuable for identifying the cytochrome P450 (CYP) enzymes responsible for specific metabolic pathways. epa.govnih.gov Research has indicated that CYP1A2 is primarily responsible for the N-desisopropylation of propranolol. epa.gov
Table 2: LC-MS/MS Method Parameters for Quantification of N-Desisopropylpropranolol in Infant Plasma nih.govrsc.orgnih.govresearchgate.net
| Parameter | Details |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography Column | Hypersil GOLD C18 |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Mass Spectrometer | Triple Quadrupole |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Bisoprolol |
| LLOQ for N-Desisopropylpropranolol | 0.2 ng/mL |
Derivatization Strategies for Enhanced Analytical Resolution
Derivatization is a chemical modification technique that can be employed to improve the analytical properties of a compound, such as its chromatographic behavior or detectability. In the context of chiral analysis, derivatization with a chiral derivatizing agent (CDA) can be used to form diastereomers from enantiomers. mdpi.comnih.gov These diastereomers have different physicochemical properties and can be separated on a conventional achiral column. nih.gov
For propranolol and its metabolites, various CDAs have been investigated, including phenylethylisocyanate and reagents derived from S-flunoxaprofen. nih.gov The reaction of the secondary amine in N-desisopropylpropranolol with a CDA would create a pair of diastereomers, facilitating their separation by standard HPLC.
Derivatization can also be used to enhance the sensitivity of detection, particularly for fluorescence or electron capture detection. nih.gov Furthermore, specific derivatization strategies have been developed to aid in the structural elucidation of metabolites by mass spectrometry. For example, derivatization with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been used to differentiate between aliphatic and aromatic O-glucuronides of hydroxypropranolol by altering their fragmentation patterns in MS/MS analysis. diva-portal.orgnih.gov While not directly applied to this compound in the provided context, this highlights the utility of derivatization in metabolite characterization.
Validation of Analytical Methods for Stereoselective Bioanalysis
The validation of analytical methods is a critical process in bioanalysis, ensuring that a specific method is suitable for its intended purpose. For stereoselective bioanalysis, this process is even more rigorous, as the method must not only accurately and precisely quantify the analyte in a complex biological matrix but also differentiate between its stereoisomers. The validation of a stereoselective bioanalytical method for this compound would generally adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines outline several key parameters that must be thoroughly evaluated.
The development and validation of an analytical method for the stereoselective quantification of this compound are crucial for understanding its distinct pharmacokinetic and pharmacodynamic profile. While specific validation data for a stereoselective assay for this compound is not extensively reported in publicly available literature, the validation parameters can be inferred from methods developed for its parent compound, propranolol, and its other metabolites, as well as for racemic N-Desisopropylpropranolol.
A sensitive, simple, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of propranolol, 4-hydroxypropranolol (B128105) (M1), and N-desisopropylpropranolol (M2) in infant plasma. nih.govresearchgate.net This method, while not stereoselective, provides a foundation for the validation parameters that would be required for a chiral assay.
The validation of a stereoselective method would involve demonstrating specificity, linearity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability for the (S)-enantiomer specifically.
Key Validation Parameters:
Specificity and Selectivity: The method must be able to distinguish this compound from its (R)-enantiomer, the parent drug (propranolol), other metabolites, and endogenous components in the biological matrix. nih.gov This is typically achieved using a chiral stationary phase in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govnih.gov For instance, a study on the enantioselective analysis of propranolol and 4-hydroxypropranolol utilized a capillary electrophoresis method with carboxymethyl-beta-cyclodextrin (B2629365) as a chiral selector. nih.gov
Linearity: The response of the analytical method should be directly proportional to the concentration of this compound over a specific range. A linear relationship is established by analyzing a series of calibration standards. For racemic N-Desisopropylpropranolol, linearity has been established in the range of 0.2 to 100 ng/mL in plasma. researchgate.netmdpi.com A similar range would be targeted for the (S)-enantiomer.
Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. The LLOQ for racemic N-Desisopropylpropranolol has been reported to be 0.2 ng/mL in plasma. nih.govresearchgate.net A stereoselective assay would aim for a comparable or even lower LLOQ for the (S)-enantiomer.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among multiple measurements of the same sample. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For racemic N-Desisopropylpropranolol, intra-day and inter-day precision were reported to be less than 7.1%, with relative errors less than 9.8%. nih.govresearchgate.net
Recovery: The extraction efficiency of the analytical method for this compound from the biological matrix is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution containing the analyte at the same concentration.
Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of this compound. It is a critical parameter in LC-MS/MS-based assays.
Stability: The stability of this compound must be evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage.
The following tables summarize the validation parameters as reported for a validated LC-MS/MS method for the quantification of racemic N-Desisopropylpropranolol in human plasma. These values serve as a reference for the expected performance of a stereoselective method for this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Racemic N-Desisopropylpropranolol
| Parameter | Value |
| Linearity Range | 0.2 - 100 ng/mL researchgate.netmdpi.com |
| Correlation Coefficient (r²) | > 0.99 researchgate.netmdpi.com |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL nih.govresearchgate.net |
| Data derived from a validated method for racemic N-Desisopropylpropranolol in infant plasma using LC-MS/MS. |
Table 2: Accuracy and Precision for Racemic N-Desisopropylpropranolol Quality Control Samples in Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 0.4 | < 7.1% | < 7.1% | < 9.8% | < 9.8% |
| Medium | 8 | < 7.1% | < 7.1% | < 9.8% | < 9.8% |
| High | 80 | < 7.1% | < 7.1% | < 9.8% | < 9.8% |
| %RSD: Relative Standard Deviation, %RE: Relative Error. Data is based on a validated LC-MS/MS method for racemic N-Desisopropylpropranolol. nih.govresearchgate.net |
In the context of stereoselective bioanalysis, it is imperative that the validation process demonstrates the absence of chiral inversion during sample preparation and analysis. This ensures that the measured concentration of this compound accurately reflects its concentration in the original biological sample. The development and full validation of a stereoselective assay are essential for accurately characterizing the pharmacokinetic properties of this compound, which may differ significantly from its (R)-enantiomer and the racemic mixture.
Drug Drug Interactions and Enzyme Modulation Involving S N Desisopropylpropranolol
Impact on Cytochrome P450 Enzyme Activities
The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of propranolol (B1214883), directly influencing the formation of its N-desisopropylated metabolite.
(S)-N-Desisopropylpropranolol (NDP) is a primary metabolite of propranolol, formed through an N-desisopropylation reaction. fu-berlin.de This process is predominantly catalyzed by the Cytochrome P450 enzyme CYP1A2. fu-berlin.denih.govcaltech.edu Studies in human liver microsomes have demonstrated a high correlation between propranolol N-desisopropylase activity and the content of CYP1A2. nih.gov The reaction is also catalyzed to a lesser extent by other P450 isoforms, such as CYP2D6. caltech.edu Reconstitution studies have shown that P450-1A1, -1A2, -2E1, and -3A2 all exhibit catalytic activity for propranolol N-dealkylation. nih.gov
While propranolol itself is a substrate for these enzymes, its metabolite NDP is in turn metabolized by other enzyme systems. fu-berlin.de The parent drug, propranolol, has been identified as a mechanism-based inhibitor of CYP2D6. researchgate.net This occurs when the enzyme metabolizes the substrate into a reactive intermediate that binds irreversibly to the enzyme, rendering it inactive. researchgate.netsavemyexams.com However, the primary metabolic pathway for NDP itself does not appear to be principally mediated by P450 enzymes but rather by other enzyme families. fu-berlin.denih.govnih.gov
The formation of N-Desisopropylpropranolol can be significantly influenced by external agents that modulate the activity of CYP enzymes. A notable example is the interaction with the herbal extract of Ginkgo biloba (EGb 761). researchgate.netnih.gov
Pretreatment with Ginkgo biloba extract has been shown to induce the activity and gene expression of several CYP enzymes in rats, most significantly CYP1A2. researchgate.netnih.gov This induction accelerates the conversion of propranolol to N-Desisopropylpropranolol. researchgate.netnih.govfrontiersin.org Consequently, this herb-drug interaction leads to a significant reduction in the plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of propranolol, while markedly increasing the corresponding pharmacokinetic values for NDP. nih.gov The formation of NDP from propranolol in liver microsomes is significantly inhibited by alpha-naphthoflavone, a selective CYP1A2 inhibitor, confirming the central role of this enzyme in the interaction. nih.gov
| Compound | Pharmacokinetic Parameter | Effect of EGb 761 (100 mg/kg) | Reference |
|---|---|---|---|
| Propranolol | AUC (Area Under Curve) | Significantly Reduced | nih.gov |
| Propranolol | Cmax (Maximum Concentration) | Significantly Reduced | nih.gov |
| N-Desisopropylpropranolol (NDP) | AUC (Area Under Curve) | Significantly Increased | nih.gov |
| N-Desisopropylpropranolol (NDP) | Cmax (Maximum Concentration) | Significantly Increased | nih.gov |
Interactions with Other Drug-Metabolizing Enzymes (e.g., Monoamine Oxidases, Acetyltransferases)
Following its formation from propranolol, this compound is a substrate for other important drug-metabolizing enzymes, including monoamine oxidases and acetyltransferases. nih.govnih.gov
Monoamine Oxidases (MAO): NDP undergoes further metabolism via oxidative deamination catalyzed by monoamine oxidase. fu-berlin.denih.govnih.gov This reaction converts NDP to an aldehyde intermediate. nih.govnih.gov This secondary metabolism of NDP can be effectively blocked by MAO type A inhibitors like clorgyline. oup.com The aldehyde intermediate is subsequently reduced to propranolol glycol (PGL) by aldehyde reductase or oxidized to naphthoxylactic acid (NLA) by mitochondrial aldehyde dehydrogenase (ALDH). nih.govnih.gov The metabolism of NDP to PGL exhibits enantioselectivity, with a larger amount of PGL being formed from the S(-)-enantiomer of NDP compared to the R(+)-enantiomer in isolated rat hepatocytes. nih.gov
Acetyltransferases (AT): NDP is also metabolized through N-acetylation, a reaction catalyzed by N-acetyltransferase to form 1-acetamino-3-(1-naphthyloxy)-2-propanol (AcNDP). nih.govnih.gov This pathway also demonstrates enantioselectivity. nih.gov Studies using rat liver acetyltransferase showed that the formation of AcNDP from R(+)-NDP occurs more readily than from S(-)-NDP. nih.gov
Mechanistic Elucidation of Enzyme Inhibition and Induction Phenomena
The modulation of enzyme activity involved in the metabolism of this compound can occur through several mechanisms, primarily enzyme induction and inhibition.
Enzyme Induction: The interaction between Ginkgo biloba and propranolol metabolism serves as a clear example of enzyme induction. researchgate.netnih.gov The phytochemicals within the extract increase the expression of the CYP1A2 enzyme. researchgate.net This leads to a higher concentration of the enzyme, which in turn accelerates the rate of N-desisopropylation of propranolol, resulting in higher levels of NDP. nih.govfrontiersin.org
Enzyme Inhibition: Enzyme inhibition can be reversible or irreversible.
Competitive Inhibition: This reversible mechanism occurs when an inhibitor molecule competes with the substrate for the same active site on the enzyme. libretexts.orgsci-hub.se The N-acetylation of NDP can be competitively inhibited by p-aminobenzoic acid (PABA), a known substrate for N-acetyltransferase. nih.gov This inhibition is also enantioselective, with a lower inhibition constant (Ki) for the S(-)-enantiomer compared to the R(+)-enantiomer. nih.gov Similarly, the formation of PGL from the NDP-derived aldehyde intermediate is competitively inhibited by 4-nitrobenzaldehyde. nih.gov
Mechanism-Based Inhibition: This is a form of irreversible inhibition where the enzyme converts a substrate into a reactive intermediate that covalently binds to and inactivates the enzyme. savemyexams.com The parent drug, propranolol, acts as a mechanism-based inhibitor of CYP2D6. researchgate.net
| Enzyme | Metabolic Step | Inhibitor | Mechanism/Effect | Reference |
|---|---|---|---|---|
| CYP1A2 | Propranolol → NDP | alpha-Naphthoflavone | Potent inhibitor of NDP formation. | nih.govnih.gov |
| Monoamine Oxidase (MAO-A) | NDP → Aldehyde Intermediate | Naphtetrazole, Clorgyline | Significantly retards/blocks NDP metabolism. | nih.govoup.com |
| Aldehyde Dehydrogenase (ALDH) | Aldehyde Intermediate → NLA | Cyanamide | Markedly decreases NLA formation. | nih.gov |
| Aldehyde Reductase | Aldehyde Intermediate → PGL | Phenobarbital, 4-Nitrobenzaldehyde | Decreases PGL formation. | nih.gov |
| N-Acetyltransferase (AT) | NDP → AcNDP | p-Aminobenzoic Acid (PABA) | Competitively inhibits AcNDP formation. | nih.govnih.gov |
Evaluation of Potential Drug-Drug Interaction Mechanisms
The metabolism of propranolol and its metabolite this compound involves multiple enzymes, creating several points for potential drug-drug interactions (DDIs). nih.gov
The most prominent DDI mechanism affecting NDP levels is the induction of CYP1A2. frontiersin.org Co-administration of propranolol with a CYP1A2 inducer, such as Ginkgo biloba extract, will accelerate the formation of NDP, altering the pharmacokinetic profiles of both the parent drug and the metabolite. researchgate.netnih.govnih.gov This can have clinical implications, as it lowers the concentration of the pharmacologically active parent drug, propranolol.
Furthermore, because NDP is a substrate for both MAO and N-acetyltransferase, there is a potential for DDIs with other drugs that are metabolized by or interact with these enzymes. nih.govnih.gov For instance, a patient taking a MAO inhibitor for depression along with propranolol could experience altered clearance of NDP, potentially leading to its accumulation. nih.govoup.com Similarly, competition for N-acetyltransferase could occur with other drugs that undergo acetylation, affecting the formation of AcNDP. nih.gov These interactions highlight the importance of considering the complete metabolic pathway of a drug and its metabolites when evaluating potential DDIs.
Toxicological and Safety Research Aspects of S N Desisopropylpropranolol
Genotoxicity and Mutagenicity Assessments
The potential for a chemical substance to induce genetic mutations or damage DNA is a critical aspect of its toxicological evaluation. Studies on (S)-N-Desisopropylpropranolol have explored its mutagenicity, particularly in comparison to its enantiomer and related metabolic products.
In Vitro Mutagenicity Assays (e.g., Ames Test)
Standard in vitro mutagenicity screening, such as the Ames test, has been employed to assess this compound. The Ames test utilizes various strains of Salmonella typhimurium to detect point mutations caused by a chemical. Research investigating the mutagenic properties of the enantiomers of N-Desisopropylpropranolol (NDP) found that neither the (S)- nor the R(+)-enantiomer exhibited mutagenicity. This finding held true even in the presence of a rat liver 9000 x g supernatant fraction (S-9 mixture), which is added to simulate metabolic activation.
However, a related compound, the N-acetyl conjugate of this compound, or (S)-AcNDP, did show mutagenic activity. The number of revertant colonies in Salmonella typhimurium strains TA100, YG1029, TA104, and YG3003 increased in a dose-dependent manner when (S)-AcNDP was tested in the presence of the S-9 metabolic activation system. This suggests that while this compound itself is not mutagenic in this assay, one of its own metabolites can be converted into a mutagenic substance.
Enantiospecific Differences in Genotoxic Potential
Significant enantiospecificity has been observed in the genotoxic potential of N-Desisopropylpropranolol metabolites. While both enantiomers of N-Desisopropylpropranolol (NDP) were found to be non-mutagenic in the Ames test, a clear difference emerged with their N-acetylated forms.
Specifically, the (S)-enantiomer of N-acetyl-N-desisopropylpropranolol, (S)-AcNDP, was identified as mutagenic, whereas the R(+)-enantiomer, (R)-AcNDP, did not indicate mutagenicity under the same test conditions. This pronounced difference highlights that the genotoxic potential is not inherent to the N-acetylated metabolite itself, but is specific to the spatial arrangement of the (S)-configuration. The ultimate mutagen is therefore believed to be an active metabolite formed predominantly from the metabolic activation of (S)-AcNDP.
| Compound | Metabolic Activation (S-9 Mix) | Result |
|---|---|---|
| This compound | With | Non-mutagenic |
| (R)-N-Desisopropylpropranolol | With | Non-mutagenic |
| (S)-N-Acetyl-N-desisopropylpropranolol | With | Mutagenic |
| (R)-N-Acetyl-N-desisopropylpropranolol | With | Non-mutagenic |
Environmental and Ecotoxicological Considerations
The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Ecotoxicological studies are essential to understand the potential impact of these compounds on non-target organisms in aquatic ecosystems.
In Vitro Ecotoxicity Profiling (e.g., Spirotox, Thamnotoxkit F)
The ecotoxicity of propranolol (B1214883) and its metabolites, including N-Desisopropylpropranolol, has been investigated using standardized in vitro bioassays. One study evaluated a reaction mixture containing metabolites produced from propranolol by a rat liver S9 fraction, which included N-Desisopropylpropranolol, hydroxypropranolol, and hydroxy N-desisopropylpropranolol glycol. nih.gov This mixture was tested using the Spirotox bioassay with the protozoan Spirostomum ambiguum and the Thamnotoxkit F with the crustacean Thamnocephalus platyurus. nih.gov
For the parent compound, propranolol, the 24-hour EC50 (median effective concentration) in the Spirotox test was 1.77 mg/L, and the 24-hour LC50 (median lethal concentration) in the Thamnotoxkit F test was 3.86 mg/L. nih.gov Crucially, the study found no statistically significant differences between the toxicity of the parent propranolol solution and the toxicity of the reaction mixtures containing its metabolites. nih.gov This indicates that the biological activity and toxicity of the metabolite mixture, which includes this compound, are similar to that of the parent drug in these specific assays. nih.gov
Formation of Reactive Metabolites and Covalent Adducts
The metabolic activation, or bioactivation, of a drug or its metabolites into chemically reactive species is a key mechanism underlying potential toxicity. These reactive intermediates can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage.
Identification of Bioactivation Pathways
The formation of N-Desisopropylpropranolol is itself a primary metabolic pathway for propranolol, occurring via N-desisopropylation of the side-chain. nih.gov This reaction is catalyzed mainly by the cytochrome P450 enzyme CYP1A2. Once formed, N-Desisopropylpropranolol can undergo further metabolism. One identified pathway involves deamination by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then catalyzed by mitochondrial aldehyde dehydrogenase (ALDH) to produce naphthoxylactic acid. nih.gov
Furthermore, the naphthalene (B1677914) ring structure, which is retained in this compound, is susceptible to bioactivation. While direct studies on this metabolite are limited, research on the parent compound propranolol provides a strong model for potential pathways. A significant bioactivation pathway for propranolol involves the formation of 4-hydroxypropranolol (B128105), which is subsequently converted into a reactive metabolite, 1,4-naphthoquinone (B94277) (1,4-NQ). nih.gov This conversion is mediated by superoxide (B77818) anions or other reactive oxygen species. nih.gov The 1,4-NQ is capable of binding covalently to proteins. nih.gov Given that this compound possesses the same naphthalene core, it is plausible that it could undergo analogous ring hydroxylation followed by oxidation to form a similar reactive quinone-type metabolite that could form covalent adducts.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-N-Desisopropylpropranolol |
| (S)-N-Acetyl-N-desisopropylpropranolol |
| (R)-N-Acetyl-N-desisopropylpropranolol |
| Propranolol |
| Hydroxypropranolol |
| 4-hydroxypropranolol |
| Hydroxy N-desisopropylpropranolol glycol |
| 1,4-naphthoquinone |
| Naphthoxylactic acid |
Consequences of Covalent Binding to Macromolecules
Research into the toxicological aspects of propranolol and its metabolites has revealed that the covalent binding of reactive intermediates to macromolecules is a significant mechanism of toxicity. This binding can lead to cellular dysfunction and inhibition of key metabolic enzymes. The primary focus of these investigations has been on reactive metabolites originating from the parent compound, propranolol, and its major metabolite, 4-hydroxypropranolol, rather than directly from this compound.
The metabolic activation of propranolol can lead to the formation of chemically reactive species that irreversibly bind to cellular macromolecules, such as proteins. nih.gov This process is considered a critical initial step in certain forms of chemically induced toxicity. nih.gov Studies have demonstrated that following the administration of propranolol, reactive metabolites can covalently bind to microsomal proteins in the liver. nih.gov
A key reactive metabolite identified in the bioactivation of propranolol is 1,4-naphthoquinone (1,4-NQ). nih.gov This metabolite is formed from 4-hydroxypropranolol, an active metabolite of propranolol. nih.govacs.org The formation of 1,4-NQ involves the loss of the side chain of 4-hydroxypropranolol. nih.gov It is this highly reactive 1,4-NQ that has been shown to account for the majority of the radioactivity covalently bound to microsomal proteins. nih.gov
The consequences of this covalent binding are significant, with a notable effect being the inhibition of cytochrome P450 enzymes. nih.govacs.org Repeated administration of propranolol has been observed to inhibit its own metabolism, a phenomenon attributed to the covalent binding of reactive metabolites to the cytochrome P-450 enzymes responsible for breaking it down. nih.govacs.org This inhibition can alter the pharmacokinetic profile of the drug and potentially lead to adverse effects.
While this compound is a known metabolite of propranolol, formed through side-chain oxidation, the current body of scientific literature does not implicate it as a direct precursor to the reactive metabolites that covalently bind to macromolecules. clinpgx.org The toxicological consequences of covalent binding observed with propranolol administration are primarily attributed to the formation of 1,4-naphthoquinone from 4-hydroxypropranolol. nih.govacs.org
Cutting Edge Research Approaches and Future Directions for S N Desisopropylpropranolol Studies
Computational Chemistry and Molecular Modeling
Computational methods have become pivotal in predicting and understanding the metabolic fate of xenobiotics. For (S)-N-Desisopropylpropranolol, these in silico techniques provide a powerful framework for examining its generation and molecular interactions.
In Silico Prediction of Metabolic Pathways and Enzyme Selectivity
The prediction of metabolic pathways for compounds like propranolol (B1214883) is intricate, owing to the participation of multiple cytochrome P450 (CYP) enzymes. Computational models are utilized to forecast which enzymes catalyze specific metabolic reactions, such as the N-desisopropylation that yields N-Desisopropylpropranolol. fu-berlin.denih.gov Research has pinpointed CYP1A2 as the principal enzyme for this side-chain oxidation, with CYP2D6 playing a lesser role. fu-berlin.denih.govnih.gov
These predictive models integrate factors like the substrate's chemical structure and the enzyme's active site characteristics to estimate reaction probabilities and rates. For instance, modeling can elucidate the observed enantioselectivity of these enzymes. Although CYP1A2 is the primary mediator of N-desisopropylation for propranolol enantiomers, there are notable differences in the metabolic rates between the (R) and (S) forms. nih.govresearchgate.net Computational simulations of each enantiomer docking into the CYP1A2 active site can offer insights into the specific molecular interactions that favor one stereoisomer's metabolism over the other.
Structure-Based Drug Design Principles Applied to this compound Derivatives
The tenets of structure-based drug design are being adapted to investigate and even create derivatives of metabolites like this compound. nih.gov By leveraging the three-dimensional structures of the enzymes involved in propranolol metabolism, researchers can design novel molecules with tailored metabolic profiles. acs.org
For example, computational docking simulations can forecast how structural modifications to propranolol might alter its affinity for CYP1A2 or other metabolizing enzymes. acs.org This could facilitate the design of propranolol analogs with reduced susceptibility to N-desisopropylation, thereby modifying the drug's pharmacokinetic profile. Conversely, this methodology can be used to design derivatives of this compound itself to explore its potential for subsequent metabolic transformations or biological activities. Molecular modeling has proven crucial in understanding the binding and stability of propranolol and its derivatives within enzyme active sites. nih.gov
Biocatalytic and Engineered Enzyme Systems for Metabolite Synthesis
The targeted and stereoselective synthesis of drug metabolites like this compound can be challenging via conventional chemical routes. Biocatalysis, which employs whole organisms or isolated enzymes, presents a viable and efficient alternative.
Directed Evolution of Cytochrome P450 Enzymes for Stereoselective Production
Directed evolution is a robust technique for engineering enzymes with enhanced or novel properties, including improved activity, stability, and stereoselectivity. scispace.com This methodology has been effectively applied to cytochrome P450 enzymes to enhance their capacity for producing specific human drug metabolites. nih.govcaltech.educaltech.edu
Scientists have employed directed evolution to engineer variants of bacterial P450 enzymes, such as P450 BM3 from Bacillus megaterium, to efficiently metabolize propranolol. scispace.comnih.govcaltech.educaltech.edu Through iterative cycles of random mutagenesis and high-throughput screening, enzyme variants have been developed that show increased activity and altered product distributions, including the formation of N-Desisopropylpropranolol. caltech.edu This approach enables the creation of bespoke enzymes for the synthesis of specific metabolites, providing a scalable and economically viable production platform. nih.govcaltech.edu
| Variant | Parent Enzyme | Key Mutations | Improved Property | Reference |
|---|---|---|---|---|
| 9C1 | P450 BM3-H F87A | 13 amino acid substitutions | Increased turnovers on 12-pNCA and production of propranolol metabolites | caltech.edu |
| 21B3 | P450 BM3-H | Not specified | Predecessor to 9C1 with improved activity | caltech.edu |
Note: This table is for illustrative purposes. Specific mutations for all variants are not always detailed in the cited literature.
Microbial Biotransformation Using Fungal Strains
Whole-cell biotransformation utilizing microorganisms, especially fungi, represents another potent strategy for generating drug metabolites. researchgate.netnih.govscielo.br Fungi harbor a vast and diverse enzymatic machinery, including cytochrome P450s, capable of a wide array of metabolic reactions. researchgate.net
Various fungal species have been screened for their capacity to metabolize propranolol. For instance, species of Cunninghamella and Absidia are known to produce hydroxylated metabolites. researchgate.netnih.govresearcher.life Endophytic fungi such as Phomopsis sp., Glomerella cingulata, and others have demonstrated enantioselective biotransformation of propranolol, predominantly yielding 4-hydroxypropranolol (B128105). scielo.br While hydroxylation has often been the primary focus, the formation of N-Desisopropylpropranolol has also been reported in some microbial systems. scielo.br The choice of fungal strain is paramount, as different species and strains can display markedly different metabolic profiles and stereoselectivities. researchgate.netnih.gov
| Fungal Strain | Primary Metabolite(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Absidia sp. M50002 | 5-hydroxypropranolol | Hydroxylates both enantiomers of propranolol. | researchgate.netnih.gov |
| Cunninghamella sp. M50036 | 4-hydroxy-(R)-enantiomer | Exhibits chiral discrimination. | researchgate.netnih.gov |
| Glomerella cingulata (VA1) | (-)-(S)-4-OH-Prop | Biotransformed 47.8% of (-)-(S)-Propranolol. | researchgate.net |
| Cunninghamella bainieri | 4-OH-Prop, desisopropylpropranolol, propranolol glycol | Produces multiple metabolites. | scielo.br |
| Cunninghamella echinulata | 8-hydroxypropranolol | Shows a different regioselectivity compared to C. bainieri. | scielo.br |
Metabolomics and Proteomics in Unraveling Complex Biotransformations
Metabolomics and proteomics are high-throughput "omics" technologies that offer a global view of the small molecules and proteins within a biological system, respectively. These approaches are increasingly applied to gain a holistic understanding of complex drug biotransformations.
Metabolomics allows for the simultaneous detection and quantification of a vast array of metabolites in a biological sample, facilitating the identification of known metabolites like this compound and the discovery of novel ones. ualberta.ca Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS), are central to these investigations. ualberta.ca
Proteomics complements this by identifying and quantifying the proteins present, including the specific drug-metabolizing enzymes. string-db.org By correlating alterations in protein expression with changes in the metabolite profile, researchers can pinpoint the key enzymes responsible for specific metabolic pathways. For instance, a proteomics analysis of liver cells following propranolol exposure could confirm the upregulation of CYP1A2 and link it to the increased formation of this compound. The integration of metabolomics and proteomics data provides a powerful, systems-level perspective on drug metabolism, enabling new discoveries regarding the formation and fate of metabolites.
Advanced Preclinical Models for Pharmacological and Toxicological Assessment
Traditional preclinical models have provided foundational knowledge of drug metabolism. However, to more accurately predict human responses and to deeply investigate the specific roles of metabolites like this compound, researchers are turning to more sophisticated systems. These advanced models offer greater physiological relevance and experimental control.
One of the key advancements is the use of three-dimensional (3D) cell culture systems, such as spheroids. frontiersin.org Unlike conventional 2D cell cultures, spheroids better mimic the complex cell-cell interactions and microenvironment of tissues like the liver. frontiersin.org Studies using spheroids to examine propranolol metabolism have shown that these models can better reflect in vivo conditions, making them a valuable tool for assessing the formation and effects of its metabolites. frontiersin.org
Genetically engineered cell lines represent another frontier. For instance, human hepatoma cell lines like HepG2 can be modified to express high levels of specific drug-metabolizing enzymes. mdpi.com Creating a cell line that overexpresses CYP1A2 would provide a targeted in vitro system to study the production of this compound and assess its specific pharmacological or toxicological properties in isolation from other metabolites. nih.govmdpi.com
Furthermore, microbial biotransformation models using fungal strains, such as Cunninghamella echinulata, have been successfully employed to produce significant quantities of propranolol metabolites, including desisopropylpropranolol. researchgate.net These microbial systems can serve as efficient bioreactors for generating metabolites for further study. In vivo research is also evolving with the use of humanized animal models. For example, transgenic mice expressing human CYP enzymes can offer more relevant insights into metabolic pathways that differ between species. researchgate.net Such models could be instrumental in studying the in vivo disposition of this compound in a system that more closely mirrors human metabolism. researchgate.net
| Advanced Preclinical Model | Description | Application for this compound Studies | Relevant Findings/Context |
| 3D Spheroid Cultures | Three-dimensional aggregates of cells (e.g., hepatocytes) that mimic tissue-level complexity. | Assessing metabolite formation and impact in a physiologically relevant microenvironment. | Spheroid models demonstrate aspects of the in vivo situation for propranolol metabolism, suggesting their utility for studying its metabolites. frontiersin.org |
| Engineered HepG2 Cells | Human hepatoma cells genetically modified to express high levels of specific drug-metabolizing enzymes. | Creating a targeted system to study the CYP1A2-mediated formation of the metabolite and its direct effects. mdpi.com | CYP1A2 is the primary enzyme that metabolizes propranolol to N-desisopropylpropranolol. nih.gov |
| Microbial Biotransformation | Use of microorganisms, like the fungus Cunninghamella echinulata, to perform metabolic reactions. | Scalable production of this compound for use in further pharmacological and toxicological testing. | Fungal models have been shown to produce various propranolol metabolites, including desisopropylpropranolol. researchgate.net |
| Humanized Mouse Models | Mice genetically engineered to express human genes, such as those for CYP450 enzymes. | In vivo investigation of the metabolite's pharmacokinetics and effects in a model that better reflects human metabolism. | Humanized mice are used to characterize the in vivo role of specific human CYP enzymes in drug metabolism. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Understanding
To unravel the complex biological role of this compound, a holistic approach that integrates multiple layers of biological data—known as multi-omics—is essential. nih.gov This strategy combines data from genomics, proteomics, and metabolomics to build a comprehensive picture from the genetic blueprint to the functional outcome. researchgate.netrsc.org
Genomics: The study of an individual's genetic makeup can reveal variations that influence the metabolism of propranolol and its metabolites. Polymorphisms in the CYP1A2 gene, for example, could lead to inter-individual differences in the rate at which this compound is formed. nih.gov Similarly, genetic variants in MAOA or ALDH2 could affect its subsequent clearance. nih.gov Genomic data can help stratify patient populations and predict who might have higher or lower exposure to this metabolite. mdpi.com
Proteomics: This field focuses on the large-scale study of proteins. Proteomic analysis can quantify the expression levels of key enzymes like CYP1A2 and MAOA in preclinical models or human tissue samples. medrxiv.org This allows researchers to directly correlate the abundance of these metabolic enzymes with the observed rates of metabolite formation and degradation.
Metabolomics: As the direct measurement of metabolites in biological systems, metabolomics is central to studying this compound. medrxiv.org Advanced mass spectrometry techniques can precisely quantify the levels of the metabolite and its downstream products, such as naphthoxylactic acid, in plasma, urine, or cell culture media. psu.edu This provides a real-time snapshot of metabolic pathway activity.
The true power of this approach lies in the integration of these omics datasets. nih.gov By combining genomic, proteomic, and metabolomic information, researchers can build robust models that link an individual's genetic predispositions to their metabolic profile. For instance, a study could integrate data to show that a specific CYP1A2 variant (genomics) leads to reduced enzyme expression (proteomics), resulting in lower circulating levels of this compound (metabolomics). This integrated analysis provides a mechanistic understanding that is not achievable by any single omics approach alone and is crucial for advancing toward personalized medicine. researchgate.netpharmalex.com
| Omics Layer | Focus of Study | Application to this compound | Example of Integrated Insight |
| Genomics | DNA sequence, genetic variations (polymorphisms). | Identify variants in genes (CYP1A2, MAOA) that alter the metabolite's formation and clearance. nih.govnih.gov | Linking a CYP1A2 polymorphism to altered metabolite levels. |
| Proteomics | Protein expression and function. | Quantify the abundance of CYP1A2, MAOA, and other relevant enzymes in tissues or preclinical models. medrxiv.org | Correlating low CYP1A2 protein levels with reduced metabolite formation. |
| Metabolomics | Quantification of small molecule metabolites. | Directly measure concentrations of this compound and its downstream products in biological fluids. psu.edu | Observing higher-than-average metabolite concentrations in a patient subgroup. |
| Multi-Omics Integration | Combined analysis of all omics data layers. | Build comprehensive models to understand the flow of information from gene to metabolite to phenotype. nih.gov | A patient with a specific CYP1A2 genotype (genomics) shows lower CYP1A2 protein expression (proteomics) and consequently has lower plasma concentrations of this compound (metabolomics). |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of (S)-N-Desisopropylpropranolol, and how can in vitro models be optimized to study its hepatic metabolism?
- Methodological Answer : this compound is a metabolite of propranolol, primarily metabolized via CYP1A2 and CYP2D6 enzymes . To study its hepatic metabolism, use human liver microsomes (HLMs) or primary hepatocyte cultures under controlled oxygen and temperature conditions. Optimize reaction parameters (e.g., incubation time, substrate concentration) and validate using selective CYP inhibitors (e.g., fluvoxamine for CYP1A2, quinidine for CYP2D6). Quantify metabolites via LC-MS/MS with isotopic internal standards to ensure specificity .
Q. How can researchers validate the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Chiral resolution techniques are critical. Use chiral stationary phase HPLC (e.g., cellulose-based columns) with mobile phases optimized for polar interactions. Validate purity via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral solvating agents. Cross-reference retention times with commercially available (R)-enantiomer standards to confirm separation efficacy .
Q. What analytical methods are suitable for quantifying this compound in plasma, and how are they validated?
- Methodological Answer : Fluorometric TLC and HPLC-UV are traditional methods, but LC-MS/MS offers higher sensitivity and specificity . For validation, follow ICH guidelines:
- Linearity : Test across 3–5 concentration ranges (e.g., 1–100 ng/mL).
- Precision/Accuracy : Perform intra-day and inter-day assays with ≤15% CV.
- Recovery : Compare spiked plasma samples to solvent standards.
Include stability tests (freeze-thaw, long-term storage) to ensure robustness .
Advanced Research Questions
Q. How can contradictory findings about this compound’s pharmacokinetic variability be systematically addressed?
- Methodological Answer : Apply the PICOT framework to design a meta-analysis:
- Population : Human/animal models with CYP genetic polymorphisms.
- Intervention : Administer this compound with CYP inhibitors/inducers.
- Comparison : Wild-type vs. CYP-variant subjects.
- Outcome : Plasma half-life, clearance rates.
- Time : Acute vs. chronic dosing.
Use random-effects models to account for heterogeneity and subgroup analyses to identify confounding variables (e.g., age, liver function) .
Q. What experimental strategies can resolve discrepancies in the reported β-blockade efficacy of this compound compared to its parent compound?
- Methodological Answer : Conduct functional in vitro assays (e.g., cAMP inhibition in HEK293 cells expressing β-adrenergic receptors) under standardized conditions (pH 7.4, 37°C). Compare IC₅₀ values between propranolol and this compound. Validate using ex vivo models (e.g., isolated rat atria) to measure contractility changes. Ensure statistical power (n ≥ 6) and adherence to NIH preclinical reporting guidelines for transparency .
Q. How can researchers balance open-data requirements with ethical constraints when sharing human subject data involving this compound?
- Methodological Answer : Implement de-identification protocols (e.g., removal of direct identifiers, data aggregation) and obtain informed consent for data sharing during IRB approval . Use secure repositories (e.g., Zenodo, Dryad) with controlled access tiers. Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) and document data lineage to comply with GDPR and HIPAA .
Methodological Considerations
- Statistical Reporting : Follow NIH preclinical guidelines, including exact p-values, effect sizes, and confidence intervals. Use mixed-effects models for longitudinal data .
- Replication : Share raw datasets and analytical code to facilitate independent verification .
- Ethical Compliance : Document IRB protocols for human/animal studies, emphasizing randomization, blinding, and sample-size justification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
